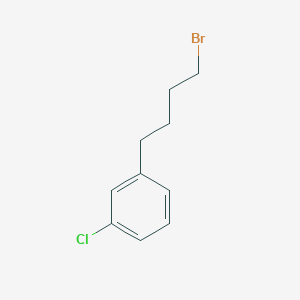
1-(4-Bromobutyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutyl)-3-chlorobenzene is an organic compound characterized by the presence of a bromobutyl group attached to a chlorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-3-chlorobenzene can be synthesized through a multi-step process. One common method involves the alkylation of 3-chlorobenzene with 1,4-dibromobutane in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like acetonitrile under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobutyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chlorobenzene ring can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, acetonitrile, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions
Major Products:
Substitution: Amines, thiols, ethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: Reduced aromatic compounds
Aplicaciones Científicas De Investigación
1-(4-Bromobutyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is employed in the study of biological systems and interactions, particularly in the development of bioactive compounds
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobutyl)-3-chlorobenzene involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in the study of biochemical mechanisms .
Comparación Con Compuestos Similares
- 1-(4-Bromobutyl)-3-methylbenzene
- 1-(4-Bromobutyl)-3-fluorobenzene
- 1-(4-Bromobutyl)-3-iodobenzene
Comparison: 1-(4-Bromobutyl)-3-chlorobenzene is unique due to the presence of both bromobutyl and chlorobenzene groups, which confer distinct reactivity and properties. Compared to its analogs with different halogen substitutions, this compound exhibits specific reactivity patterns in substitution and oxidation reactions. The presence of chlorine in the benzene ring also influences its electronic properties, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-(4-bromobutyl)-3-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8H,1-2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBDBMKKJBOFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
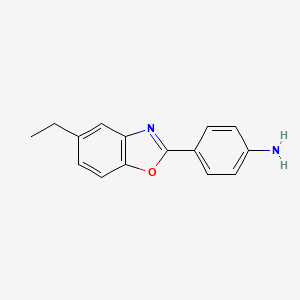

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

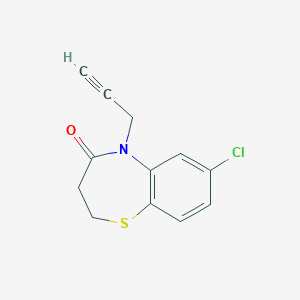
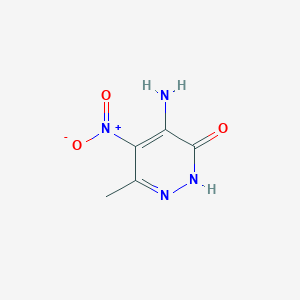
![1,1-DIFLUOROSPIRO[2.3]HEXANE-5-CARBALDEHYDE](/img/structure/B2579828.png)
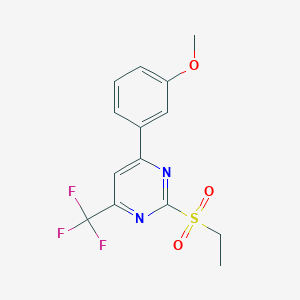

![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine](/img/structure/B2579831.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2579836.png)
![2-cyclopentyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579837.png)
![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)

